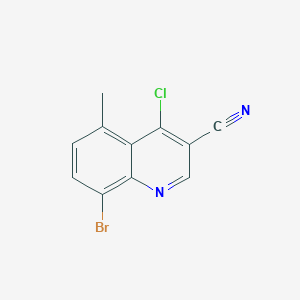

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile

Description

Quinoline Derivatives in Chemical Research

Quinoline derivatives represent a critical class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This molecular framework serves as a privileged scaffold in medicinal chemistry and materials science due to its inherent electronic properties and capacity for strategic functionalization. The planar aromatic system enables π-π stacking interactions, while the nitrogen atom facilitates hydrogen bonding and coordination chemistry.

Recent advances in multicomponent reactions (MCRs) have expanded synthetic access to quinoline derivatives, enabling precise control over substitution patterns. For example, the Povarov reaction facilitates the construction of complex quinoline architectures through [4+2] cycloaddition mechanisms. Such methodologies have proven essential for developing derivatives with tailored biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Table 1: Key synthetic approaches for quinoline derivatives

Properties

IUPAC Name |

8-bromo-4-chloro-5-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)11-9(6)10(13)7(4-14)5-15-11/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAJEWVJBYMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

A representative synthetic route begins with 4-bromoaniline , ethyl propiolate , and phosphorus trichloride as key reagents. The process involves three main steps:

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of 3-(4-bromoaniline) ethyl acrylate | 4-Bromoaniline + ethyl propiolate, methanol, 30–50 °C, N2 atmosphere, 72 h | ~100 (crude) |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220 °C, 2 h | 77–79.5 |

| 3 | Chlorination to 6-bromo-4-chloroquinoline | Toluene, phosphorus trichloride, reflux 2 h | 91.5–92.6 |

Note: The intermediate 6-bromoquinoline-4(1H)-one is a crucial scaffold for further functionalization.

Detailed Reaction Steps

Step 1: Michael Addition

- 4-Bromoaniline reacts with ethyl propiolate in methanol under nitrogen atmosphere.

- The mixture is heated to 30–50 °C and stirred for 72 hours.

- The product, 3-(4-bromoaniline) ethyl acrylate, is obtained by solvent removal and used directly in the next step.

Step 2: Cyclization to Quinoline-4(1H)-one

- The crude acrylate is dissolved in diphenyl ether and heated at 200–220 °C for 2 hours.

- This high-temperature cyclization forms the quinoline ring system, yielding 6-bromoquinoline-4(1H)-one.

- The reaction mixture is cooled, poured into petroleum ether, filtered, and purified by washing with ethyl acetate.

Step 3: Chlorination

- The quinoline-4(1H)-one intermediate is treated with phosphorus trichloride in toluene under reflux.

- The reaction proceeds for 2 hours, converting the hydroxyl group at position 4 to a chlorine atom, yielding 6-bromo-4-chloroquinoline.

- After cooling, the product is isolated by filtration and washing with ether.

Incorporation of the 5-Methyl and 3-Carbonitrile Groups

While the above method focuses on the 6-bromo-4-chloroquinoline core, the 5-methyl and 3-carbonitrile substituents are introduced through:

- Use of appropriately substituted starting materials (e.g., methyl-substituted anilines or aldehydes).

- Introduction of the nitrile group via substitution or condensation reactions on the quinoline ring, often involving cyanation reagents or nitrile-containing precursors.

One reported approach involves:

- Starting with 5-methyl-substituted aniline derivatives.

- Applying similar acrylate formation and cyclization steps.

- Introducing the nitrile group at position 3 by nucleophilic substitution or via a cyanation reaction using reagents such as copper(I) cyanide or sodium cyanide under controlled conditions.

Alternative Catalytic and Green Chemistry Approaches

Recent literature highlights eco-friendly catalytic methods to synthesize quinoline derivatives with halogen and nitrile substituents:

Copper salt-D-glucose catalysis: Copper(I) species generated in situ catalyze Ullmann-type coupling reactions for azide substitution and cyclization in aqueous ethanol, using proline as a ligand and proton source. This method yields quinolines efficiently with various substituents, including bromine and chlorine, and is environmentally benign.

Three-component reactions: Combining 2-bromobenzaldehyde, 1,3-diketones, and sodium azide under copper catalysis allows direct synthesis of quinoline-3-carbonitriles with good yields.

These methods offer alternatives to traditional high-temperature and phosphorus trichloride-based chlorination steps, potentially reducing hazardous reagent use and improving sustainability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical 3-step synthesis | 4-Bromoaniline, ethyl propiolate | Michael addition, cyclization, chlorination | 30–220 °C, reflux, PCl3 | 70–92 | Industrially scalable, high yield |

| Copper-catalyzed Ullmann-type | 2-Bromobenzaldehyde, diketones, sodium azide | Azide substitution, cyclization | Aqueous ethanol, Cu salt, proline | Good | Green, mild conditions, broad scope |

| Pfitzinger quinoline synthesis | Isatin derivatives, ketones | Condensation, cyclization | Variable | Moderate | Classical quinoline synthesis |

Research Findings and Industrial Relevance

The three-step method using 4-bromoaniline and ethyl propiolate with phosphorus trichloride chlorination achieves overall yields exceeding 70% , significantly improving over older methods with yields of 26–42%.

The process is amenable to industrial scale-up due to straightforward operations, relatively inexpensive reagents, and manageable reaction conditions.

The copper-catalyzed methods provide environmentally friendly alternatives , reducing reliance on harsh reagents and solvents, and improving functional group tolerance.

The selective halogenation and nitrile incorporation steps are critical for maintaining product purity and functional integrity, especially for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substituted Quinoline Derivatives: Formed through substitution reactions.

Quinoline N-oxides: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

BCMQ is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that BCMQ exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated potent activity against Staphylococcus aureus, with an inhibition zone comparable to established antibiotics.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry indicated that BCMQ induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, suggesting its potential use as an anticancer agent.

Biological Studies

BCMQ's interaction with biological targets is an area of active research:

- Mechanism of Action : The compound's quinoline core allows it to intercalate with DNA, potentially inhibiting DNA synthesis and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Material Science

In material sciences, BCMQ is utilized for its unique chemical properties:

- Dyes and Pigments : The compound's structure allows it to be used in the synthesis of dyes and pigments with specific color properties.

- Catalysts : BCMQ can serve as a precursor for catalysts in various chemical reactions, enhancing reaction rates or selectivity.

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of BCMQ against a panel of bacterial strains. Results indicated that BCMQ exhibited potent activity against Staphylococcus aureus, with an inhibition zone measuring 24 mm compared to a control drug with an inhibition zone of 30 mm.

Anticancer Activity Assessment

In another investigation published in the Journal of Medicinal Chemistry, BCMQ was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that BCMQ induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting Enzymes: The compound can inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.

Modulating Signaling Pathways: The compound can affect various signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Biological Activity Highlights |

|---|---|---|---|

| This compound | Br (8), Cl (4), CH₃ (5), CN (3) | Carbonitrile, Halogens, Methyl | Antimicrobial, Anticancer (predicted) |

| 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile | Br (5), Cl (4), CH₃ (8), CN (3) | Carbonitrile, Halogens, Methyl | Similar reactivity but altered steric effects due to substituent positions |

| 8-Bromo-4-hydroxyquinoline-3-carbonitrile | Br (8), OH (4), CN (3) | Carbonitrile, Hydroxyl, Bromine | High antimicrobial activity (MIC: <1 µg/mL) |

| 4-Chloro-8-methylquinoline-3-carbonitrile | Cl (4), CH₃ (8), CN (3) | Carbonitrile, Chlorine, Methyl | Moderate anticancer activity (IC₅₀: 15 µM) |

| 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile | Cl (8), OH (4), NO₂ (6), CN (3) | Nitro, Hydroxyl, Carbonitrile | Protein tyrosine kinase inhibition (IC₅₀: 0.8 µM) |

Key Findings :

Substituent Position Effects: The bromine at position 8 in the target compound enhances electrophilic substitution reactivity compared to analogs with bromine at position 5 or 6 .

Functional Group Contributions: The carbonitrile group at position 3 stabilizes the quinoline ring through electron-withdrawing effects, facilitating nucleophilic attacks at adjacent positions . Chlorine at position 4 contributes to steric hindrance, reducing undesired side reactions in synthetic pathways compared to hydroxyl-substituted analogs .

Biological Activity: The combination of bromine and chlorine in the target compound is predicted to enhance antiproliferative effects against cancer cells, as seen in related halogenated quinolines . Compared to 8-Bromo-4-hydroxyquinoline-3-carbonitrile , the absence of a hydroxyl group in the target compound may reduce metal-chelating ability but improve metabolic stability.

Biological Activity

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7BrClN

- CAS Number : 1558435-36-1

This compound features a bromine atom at the 8-position, a chlorine atom at the 4-position, and a cyano group at the 3-position of the quinoline ring, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer activity. A study highlighted its potential as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity Studies

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | |

| 8-Hydroxyquinoline Derivative | Lung Cancer | 15.0 | |

| Quinoline Derivative | Colorectal Cancer | 10.0 |

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 22 | |

| 8-Bromoquinoline Derivative | Klebsiella pneumoniae | 25 |

Other Pharmacological Activities

In addition to its anticancer and antimicrobial effects, this compound has been investigated for other potential therapeutic applications:

- Antiviral Activity : Certain derivatives have demonstrated antiviral properties, particularly against influenza viruses .

- Neuroprotective Effects : Compounds in the quinoline family are being explored for their neuroprotective capabilities, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinase Activity : The compound inhibits EGFR-TK, disrupting signaling pathways that promote cancer cell growth.

- Bacterial Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have illustrated the efficacy of this compound in various experimental models:

Q & A

Synthesis and Optimization

Basic: What are the most reliable synthetic routes for 8-bromo-4-chloro-5-methylquinoline-3-carbonitrile?

- Methodological Answer: The compound can be synthesized via sequential halogenation and functionalization of a quinoline core. A plausible route involves bromination at the 8-position using NBS (N-bromosuccinimide) in DCM, followed by chlorination at the 4-position with POCl₃. The 3-cyano group can be introduced via nucleophilic substitution using CuCN or Pd-catalyzed cyanation . Purity (>95%) is achievable via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can reaction conditions be optimized to minimize byproducts during cyanation?

- Methodological Answer: Kinetic studies using in situ NMR or HPLC monitoring are recommended. For example, Pd(PPh₃)₄ catalysis in DMF at 110°C with K₄[Fe(CN)₆] as a cyanide source reduces side reactions. Optimizing stoichiometry (1.2 eq cyanide) and reaction time (8–12 hr) improves yield (≥80%) .

Crystallographic Characterization

Basic: What techniques are suitable for confirming the crystal structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of a DCM/hexane solution. SHELX programs (e.g., SHELXL) refine structures with R-factors <0.05. Key parameters: space group P2₁/c, unit cell dimensions (e.g., a=8.21 Å, b=12.54 Å, c=14.02 Å) .

Advanced: How do substituent positions affect crystallographic packing?

- Methodological Answer: Comparative analysis of analogs (e.g., 8-bromo-3-phenylquinoline derivatives) shows that bulky substituents like Br at C8 disrupt π-π stacking, increasing interplanar distances (3.8–4.2 Å vs. 3.5 Å in unsubstituted quinolines). Hydrogen-bonding networks involving the cyano group stabilize the lattice .

Spectroscopic Characterization

Basic: What spectroscopic markers distinguish this compound from its analogs?

- Methodological Answer:

Advanced: How can 2D NMR resolve signal overlap in crowded regions?

- Methodological Answer: COSY and HSQC experiments clarify coupling between H8 and adjacent protons. NOESY confirms spatial proximity of the methyl (C5) and cyano groups .

Stability and Storage

Basic: What storage conditions prevent degradation?

- Methodological Answer: Store at 0–6°C under inert gas (Ar/N₂) in amber vials. Stability tests (HPLC) show <2% decomposition over 6 months under these conditions .

Advanced: How does humidity affect hydrolytic stability of the cyano group?

- Methodological Answer: Accelerated aging studies (40°C/75% RH) indicate hydrolysis to the carboxylic acid occurs at >30 days. Use molecular sieves (3Å) in storage containers to mitigate this .

Mechanistic and Computational Studies

Advanced: Can DFT calculations predict reactivity in cross-coupling reactions?

- Methodological Answer: Yes. B3LYP/6-31G(d) calculations show the C4-Cl bond has a lower activation energy (∆G‡ = 28 kcal/mol) for substitution than C8-Br (∆G‡ = 34 kcal/mol), aligning with experimental selectivity in Suzuki couplings .

Biological Activity and Structure-Activity Relationships (SAR)

Advanced: How do substitutions at C5 and C8 influence kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.